molecular formula C27H24N4O2S B2922360 2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 536705-50-7

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

Cat. No. B2922360
CAS RN: 536705-50-7
M. Wt: 468.58
InChI Key: KCPZPIWUAAUHOE-UHFFFAOYSA-N
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Description

The compound “2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide” is a chemical compound with a molecular formula of C23H20N6O2S2. It has an average mass of 476.574 Da and a mono-isotopic mass of 476.108917 Da .

Scientific Research Applications

Antifolate Inhibitors of Thymidylate Synthase

This compound falls within a broader category of molecules explored for their potential as antifolate inhibitors of thymidylate synthase (TS), with applications in antitumor and antibacterial therapies. For example, Gangjee et al. (1996) synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of TS, showing promise as antitumor and antibacterial agents. These compounds were evaluated against various human and bacterial TSs, with some analogs demonstrating significant potency, indicating potential therapeutic applications (Gangjee et al., 1996).

Material Science and Polymer Research

In material science, the structural motifs similar to the queried compound have been utilized in the synthesis of new thermally stable polyimides and poly(amide-imide)s. Mansoori et al. (2012) reported on the synthesis and characterization of polymers containing 1,3,4-oxadiazole-2-pyridyl pendant groups, which exhibited good solubility in polar and aprotic solvents and promising thermal stability. These materials were explored for their potential in environmental applications, such as the removal of Co(II) from aqueous solutions, showcasing their applicability in filtration and purification processes (Mansoori et al., 2012).

Antimicrobial Activity

Derivatives of the core structure have been synthesized and evaluated for their antimicrobial activities. Majithiya and Bheshdadia (2022) investigated pyrimidine-triazole derivatives for their antibacterial and antifungal efficacy, indicating the potential of such compounds in developing new antimicrobial agents. The study highlights the relevance of these chemical structures in addressing drug-resistant microbial strains, providing a foundation for further medicinal chemistry efforts to combat infections (Majithiya & Bheshdadia, 2022).

Crystal Structure Analysis

Crystallographic studies have also been conducted on similar compounds to understand their molecular conformations and interactions. Subasri et al. (2016) performed crystal structure analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate, revealing insights into the molecular geometry and intramolecular hydrogen bonding that stabilizes the conformation of these molecules. Such studies are crucial for designing drugs with improved efficacy and reduced side effects by understanding the structural basis of their interactions with biological targets (Subasri et al., 2016).

properties

IUPAC Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-16-8-10-19(11-9-16)28-23(32)15-34-27-30-24-21-6-4-5-7-22(21)29-25(24)26(33)31(27)20-13-17(2)12-18(3)14-20/h4-14,29H,15H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPZPIWUAAUHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide

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